molecular formula C16H18FNO3S B2580463 2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2034313-52-3

2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2580463
CAS No.: 2034313-52-3
M. Wt: 323.38
InChI Key: BYYLJCPSHYDAJF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound characterized by the presence of a fluorophenyl group, a hydroxyethoxy group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the fluorophenyl intermediate:

    Attachment of the hydroxyethoxy group: This step is achieved through nucleophilic substitution, where an ethylene oxide derivative reacts with the intermediate.

    Incorporation of the thiophenyl group: This step involves the formation of a carbon-sulfur bond, typically through a palladium-catalyzed cross-coupling reaction.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The acetamide linkage can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyethoxy group can form hydrogen bonds with amino acid residues. The thiophenyl group may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide
  • 2-(4-methylphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c17-14-3-1-12(2-4-14)9-16(20)18-10-15(21-7-6-19)13-5-8-22-11-13/h1-5,8,11,15,19H,6-7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYLJCPSHYDAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(C2=CSC=C2)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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